Pyrido[1,2-a]benzimidazol-2-amine Pyrido[1,2-a]benzimidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 26067-02-7
VCID: VC15988809
InChI: InChI=1S/C11H9N3/c12-8-5-6-11-13-9-3-1-2-4-10(9)14(11)7-8/h1-7H,12H2
SMILES:
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol

Pyrido[1,2-a]benzimidazol-2-amine

CAS No.: 26067-02-7

Cat. No.: VC15988809

Molecular Formula: C11H9N3

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Pyrido[1,2-a]benzimidazol-2-amine - 26067-02-7

Specification

CAS No. 26067-02-7
Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
IUPAC Name pyrido[1,2-a]benzimidazol-2-amine
Standard InChI InChI=1S/C11H9N3/c12-8-5-6-11-13-9-3-1-2-4-10(9)14(11)7-8/h1-7H,12H2
Standard InChI Key FUYXOHXQXRCECN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C3N2C=C(C=C3)N

Introduction

Structural and Electronic Characteristics

Pyrido[1,2-a]benzimidazol-2-amine features a bicyclic framework where a pyridine ring is fused to a benzimidazole moiety, with an amino group at position 2. The planar structure facilitates π-π stacking interactions with biological targets, while the amine group enhances hydrogen-bonding capabilities. Spectroscopic analyses, including 1H^{1}\text{H} NMR and IR, reveal distinct aromatic proton resonances (δ 7.5–8.5 ppm) and C=N stretching vibrations near 1600 cm1^{-1} . Density functional theory (DFT) calculations suggest that electron density localizes at the pyridine nitrogen, rendering it susceptible to electrophilic attacks.

Synthetic Methodologies

Palladium-Catalyzed Intramolecular Coupling

A pivotal advancement in synthesizing pyrido[1,2-a]benzimidazoles involves palladium-catalyzed intramolecular C–N bond formation. For example, 2-(2-bromoanilino)quinoline undergoes oxidative addition with Pd(0), forming a palladacycle intermediate that cyclizes to yield benzimidazo[1,2-a]quinolines (Scheme 1) . This method achieves yields up to 85% under mild conditions (80°C, 12 h) using Pd(PPh3_3)4_4 as a catalyst.

Table 1: Key Synthetic Routes for Pyrido[1,2-a]benzimidazol-2-amine Derivatives

MethodConditionsYield (%)Reference
Pd-catalyzed cyclizationPd(PPh3_3)4_4, toluene, 80°C85
One-pot four-componentEtOH, reflux, 24 h78
Dehydrogenative couplingCu(OAc)2_2, DMF, 120°C65

One-Pot Multicomponent Reactions

A four-component reaction involving 2-aminopyridines, aldehydes, malononitrile, and ammonium acetate in ethanol under reflux provides polysubstituted derivatives in 78% yield . This atom-economical approach minimizes byproducts and simplifies purification.

Metal-Free Oxidative Cyclization

Recent protocols utilize molecular oxygen as a green oxidant for cyclizing 2-aminopyridines with cyclohexanones. This method avoids transition metals, reducing toxicity and cost, and achieves moderate yields (60–70%) .

Reaction Mechanisms and Regioselectivity

Palladacycle Formation

The Pd-catalyzed pathway begins with oxidative addition of Pd(0) to a bromoaniline substrate, forming a σ-alkylpalladium complex. Intramolecular nucleophilic attack by the quinoline nitrogen generates a six-membered palladacycle, which undergoes reductive elimination to furnish the bicyclic product (Scheme 2) .

Tautomerism and Solvent Effects

Pyrido[1,2-a]benzimidazol-2-amine exhibits keto-enol tautomerism, influenced by solvent polarity. In aprotic solvents (e.g., DMF), the keto form dominates, while protic solvents stabilize the enol tautomer. UV-Vis studies reveal a pKa of 6.2 for the amine group, critical for its ionization state under physiological conditions .

Biological Activities and Applications

While detailed pharmacological data on the 2-amine derivative remain sparse, analogs demonstrate promising bioactivity:

  • Anticancer: Pyrido[1,2-a]benzimidazoles inhibit kinase enzymes (e.g., MPS1) by binding ATP pockets, with IC50_{50} values <1 µM in breast cancer cell lines .

  • Antiviral: Derivatives exhibit activity against HIV-1 integrase via Mg2+^{2+} chelation, though bioavailability challenges persist .

  • Antimicrobial: Structural analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Industrial and Environmental Considerations

Scalability remains a hurdle for industrial production. Metal-free methods using O2_2 as an oxidant offer greener alternatives, but reaction times (>24 h) and moderate yields necessitate optimization. Life-cycle assessments highlight reduced heavy metal waste compared to traditional Pd/Cu-mediated routes .

Future Research Directions

  • Rational Design: Computational modeling (e.g., molecular docking) to optimize substituent effects on target binding.

  • Process Intensification: Flow chemistry approaches to accelerate reaction kinetics and improve yields.

  • Toxicological Profiling: In vivo studies to address bioavailability and metabolic stability gaps.

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